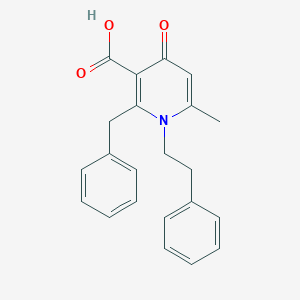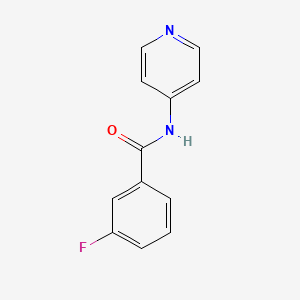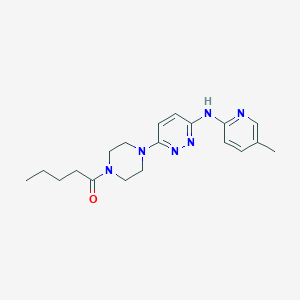
2-benzyl-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid, also known as BMOP, is a chemical compound with potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Crystal Engineering
The synthesis and characterization of various coordination polymers, revealing insights into structural topologies and luminescent properties, have been explored. For example, lanthanide coordination polymers synthesized from pyridine-2,5-dicarboxylic acid and benzenecarboxylic acid under hydrothermal conditions show unprecedented rutile-related topologies and luminescent properties (Qin et al., 2005). Similarly, supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with various aza donor molecules demonstrate the formation of host-guest systems and infinite molecular tapes, indicating the versatility of pyridine derivatives in constructing complex molecular architectures (Arora & Pedireddi, 2003).
Oxidation Reactions and Catalysis
The development of polymeric oxidizing agents, such as the one prepared by supporting periodic acid on poly(1,4-phenylene-2,5-pyridine dicarboxyamide), showcases the application of pyridine derivatives in the selective oxidation of primary benzylic alcohols. This approach exhibits excellent selectivity and yields, highlighting the role of pyridine carboxylic acids in catalytic processes (Pourali et al., 2012).
Crystal Structure Analysis
Studies on the crystal structures of pyridine derivatives have provided valuable information on molecular interactions and hydrogen bonding. For instance, the analysis of 2-methylpyridinium 2-carboxybenzoate–benzene-1,2-dicarboxylic acid reveals intricate hydrogen bonding leading to a three-dimensional network, enhancing our understanding of molecular assembly and crystal engineering (Sivakumar et al., 2016).
Photocatalytic Properties
Research on metal(II) complexes based on 1,4-bis(3-pyridylaminomethyl)benzene highlights the potential of pyridine derivatives in photocatalysis. These complexes demonstrate varied thermal stabilities, UV-vis absorption spectra, and photocatalytic activity, suggesting their applicability in environmental remediation and sustainable chemistry (Gong et al., 2013).
Synthetic Chemistry and Drug Development
The synthesis of new series of pyridine and fused pyridine derivatives for potential therapeutic applications showcases the role of pyridine carboxylic acids in medicinal chemistry. These derivatives exhibit promising anti-inflammatory activities, underscoring the importance of such compounds in drug discovery and development (Al-Issa, 2012).
Eigenschaften
IUPAC Name |
2-benzyl-6-methyl-4-oxo-1-(2-phenylethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-16-14-20(24)21(22(25)26)19(15-18-10-6-3-7-11-18)23(16)13-12-17-8-4-2-5-9-17/h2-11,14H,12-13,15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWGSKFOUHBBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1CCC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5567418.png)
![1-{7-methyl-2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)
![6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5567427.png)

![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)
![2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5567452.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)
![5-nitro-N'-[4-(pentyloxy)benzylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5567462.png)
![1-(3,4-dimethoxybenzoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5567464.png)

![(1S*,5R*)-6-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5567472.png)
![methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5567477.png)

